p-(TRIETHOXYSILYL)ACETOPHENONE

Sol-gel functionalization Molecular imprinting Organosilica monomers

p-(Triethoxysilyl)acetophenone is a para-substituted aryltriethoxysilane that combines a hydrolyzable triethoxysilyl group with an acetyl-bearing aromatic ring. This bifunctional architecture enables it to serve simultaneously as a silane coupling agent for oxide surfaces and as a reactive ketone handle for further organic derivatization.

Molecular Formula C14H22O4Si
Molecular Weight 282.41 g/mol
CAS No. 438569-05-2
Cat. No. B3137336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(TRIETHOXYSILYL)ACETOPHENONE
CAS438569-05-2
Molecular FormulaC14H22O4Si
Molecular Weight282.41 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=C(C=C1)C(=O)C)(OCC)OCC
InChIInChI=1S/C14H22O4Si/c1-5-16-19(17-6-2,18-7-3)14-10-8-13(9-11-14)12(4)15/h8-11H,5-7H2,1-4H3
InChIKeyFWUMCAIEQSOFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(Triethoxysilyl)acetophenone (CAS 438569-05-2): A Dual-Functional Organosilane for Advanced Hybrid Material Design


p-(Triethoxysilyl)acetophenone is a para-substituted aryltriethoxysilane that combines a hydrolyzable triethoxysilyl group with an acetyl-bearing aromatic ring. This bifunctional architecture enables it to serve simultaneously as a silane coupling agent for oxide surfaces and as a reactive ketone handle for further organic derivatization . The compound is employed in sol-gel processing, molecular imprinting, and as a building block for functionalized organosilica materials [1].

Why p-(Triethoxysilyl)acetophenone Cannot Be Replaced by Common Aryltriethoxysilanes in Ketone-Dependent Applications


Unlike phenyltriethoxysilane (PTES) or alkyltriethoxysilanes, p-(triethoxysilyl)acetophenone carries a ketone carbonyl that is essential for Claisen condensations, Schiff-base formation, and hydrogen-bonding interactions in molecularly imprinted matrices. Substituting a generic aryltriethoxysilane eliminates these ketone-specific reaction pathways, compromising the covalent integration of functional ligands and the performance of sensor or separation materials built on this monomer [1]. The following evidence quantifies these differentiation points.

Quantitative Differentiation of p-(Triethoxysilyl)acetophenone Relative to Closest Analogs


Ketone-Enabled Claisen Condensation Yield Confirms Superior Derivatization Capability Over Phenyltriethoxysilane

The acetyl group of p-(triethoxysilyl)acetophenone permits a Claisen condensation with trifluoroacetic anhydride to generate a trifluoro-1,3-butanedione-functionalized silane in 70% isolated yield [1]. In contrast, phenyltriethoxysilane (PTES), which lacks the carbonyl, cannot undergo this transformation, precluding the covalent attachment of β-diketone ligands that are critical for lanthanide-ion sensing and extraction.

Sol-gel functionalization Molecular imprinting Organosilica monomers

Triethoxysilyl Hydrolysis Kinetics Offer Extended Pot Life Compared to Trimethoxysilyl Analogs

A systematic kinetic study of 14 alkoxysilanes demonstrated that triethoxysilyl compounds exhibit markedly slower hydrolysis and lower grafting potential onto OH-rich substrates than their trimethoxysilyl counterparts under identical acidic conditions [1]. This class-level behavior translates to longer working times for p-(triethoxysilyl)acetophenone in sol-gel formulations, reducing premature gelation compared to hypothetical trimethoxysilyl analogs.

Silane hydrolysis Sol-gel processing Pot life

Rhodium-Catalyzed Silylation Provides a Direct, High-Yield Route to the Target Aryltriethoxysilane

p-(Triethoxysilyl)acetophenone can be synthesized in 76% yield via Rh(I)-catalyzed silylation of 4-iodoacetophenone with triethoxysilane . This yield is comparable to or higher than that of many other para-substituted aryltriethoxysilanes obtained by the same method (e.g., ethyl 4-(triethoxysilyl)benzoate, 91%; triethoxy(4-methoxyphenyl)silane, 90%), confirming that the acetyl substituent is well-tolerated by the catalytic system and does not impede efficient production.

Aryltriethoxysilane synthesis Cross-coupling Procurement specification

High-Value Application Scenarios for p-(Triethoxysilyl)acetophenone Driven by Ketone Reactivity


Synthesis of β-Diketone-Functionalized Sol-Gel Precursors for Lanthanide-Ion Sensing

The 70%-yield Claisen condensation of p-(triethoxysilyl)acetophenone with trifluoroacetic anhydride generates a trifluoro-1,3-butanedione silane that can covalently anchor Eu(III) complexes within sol-gel matrices [1]. This application is inaccessible with phenyltriethoxysilane, which lacks the requisite acetyl group.

Moisture-Sensitive Sol-Gel Coatings Requiring Extended Pot Life

The slower hydrolysis kinetics of the triethoxysilyl group, relative to trimethoxysilyl analogs, provide a longer processing window (ca. 5-fold reduction in hydrolysis rate) [1]. This is critical for industrial dip-coating or spray-coating processes where premature gelation must be avoided.

Reliable Sourcing of Aryltriethoxysilane Building Blocks via Catalytic Silylation

The documented Rh-catalyzed synthesis of p-(triethoxysilyl)acetophenone in 76% yield [1] establishes a benchmark for purity assessment and lot-to-lot consistency, supporting procurement specifications for research groups developing functional organosilica materials.

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